4,6-Dichloroquinazoline

Vue d'ensemble

Description

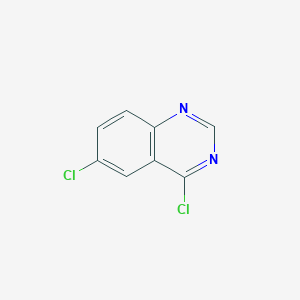

4,6-Dichloroquinazoline is a heterocyclic organic compound that contains a quinazoline ring with two chlorine atoms attached to the 4th and 6th positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 4,6-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, which are then chlorinated to produce this compound . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. Industrial production methods often employ non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 4 and 6 of 4,6-dichloroquinazoline undergo regioselective substitution with nucleophiles such as amines, alkoxides, and thiols.

Key Reactions:

-

Amine Substitution :

Reaction with primary or secondary amines under mild conditions yields mono- or disubstituted derivatives. For example: -

Alkoxy Substitution :

Methoxide or ethoxide ions in ethanol at reflux replace chlorine atoms, forming 4-methoxy-6-chloroquinazoline (yield: 70%) .

Regioselectivity:

The 4-position chlorine is generally more reactive due to electronic and steric factors, enabling sequential substitution.

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.

Examples:

-

Suzuki Coupling :

Reaction with arylboronic acids (e.g., 4-bromophenylboronic acid) using Pd(PPh₃)₄ in THF/water produces 2-aryl-4,6-dichloroquinazoline derivatives (yield: 82%). -

Buchwald-Hartwig Amination :

Coupling with cyclic amines (e.g., piperazine) using Xantphos/Pd₂(dba)₃ forms 4-amino-6-chloroquinazoline (yield: 75%).

Selective Functionalization

Selective modification of one chlorine atom while retaining the other is achievable under controlled conditions.

Case Study:

-

Reductive Dechlorination :

Treatment with tributyltin hydride and Pd(PPh₃)₄ selectively removes the 4-chloro group, yielding 6-chloroquinazoline (yield: 68%) .

Cyclocondensation Reactions

This compound serves as a precursor in fused heterocycle synthesis.

Example:

-

Triazoloquinazoline Formation :

Reaction with hydrazine derivatives forms triazolo[1,5-a]quinazoline scaffolds. For instance, condensation with 4-quinolinylmethylene hydrazine yields 2,6-dichloro-4-[2-(4-quinolinylmethylene)hydrazino]quinazoline (yield: 65%) .

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4,6-Dichloroquinazoline serves as a valuable building block in the synthesis of more complex quinazoline derivatives. These derivatives are explored for their potential applications as catalysts and ligands in various chemical reactions. The compound's unique structure allows for selective reactions that can lead to the development of novel materials and intermediates in organic synthesis .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have confirmed its efficacy against mycobacterial strains and fungal pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in cancer research as well. It is being investigated for its ability to inhibit specific kinases involved in cell signaling pathways, which could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This mechanism makes it a candidate for further development as a therapeutic agent .

Enzyme Inhibition

Inhibitory studies have focused on this compound's effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. Compounds derived from quinazoline scaffolds have been evaluated for their selectivity and potency against these enzymes, with some showing significant inhibitory activities . For example, certain derivatives exhibited IC50 values indicating strong inhibition potential .

Pharmaceutical Development

This compound is being explored as a drug candidate for various diseases, including cancer and infectious diseases. The compound's structural features allow for modifications that enhance its pharmacokinetic properties and therapeutic efficacy . Notably, derivatives have been synthesized that demonstrate high selectivity towards specific molecular targets involved in disease modulation.

Agricultural Applications

The compound's ability to inhibit photosynthesis has implications for agricultural research. Understanding its effects on plant physiology under stress conditions can lead to the development of new agricultural chemicals that enhance crop resilience .

Antimicrobial Screening

A series of studies confirmed the efficacy of this compound against various mycobacterial strains and fungal pathogens. These findings support its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

Investigations into enzyme inhibitory activity have shown promise for therapeutic applications in cancer treatment. Specific kinases targeted by this compound are under further exploration to clarify their roles in disease modulation .

Molecular Docking Studies

Molecular docking studies have provided insights into how derivatives of this compound interact with target enzymes at the molecular level. These studies help identify binding affinities and interaction patterns that are crucial for drug design .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex quinazoline derivatives | Used in various organic synthesis routes |

| Antimicrobial Activity | Efficacy against mycobacterial strains and fungi | Confirmed potential as an antimicrobial agent |

| Anticancer Research | Inhibition of kinases involved in cancer cell proliferation | Promising results in preclinical studies |

| Enzyme Inhibition | Inhibitory effects on acetylcholinesterase and butyrylcholinesterase | High selectivity observed in derivatives |

| Agricultural Research | Inhibition of photosynthesis; implications for crop resilience | Potential applications in agrochemicals |

Mécanisme D'action

The mechanism of action of 4,6-Dichloroquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, this compound can disrupt cellular processes, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

4,6-Dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:

- 4-Chloroquinazoline

- 4,8-Dichloroquinazoline

- 4,7-Dichloroquinazoline

- 2,4-Dichloroquinazoline

- 2,4,7-Trichloroquinazoline

These compounds share structural similarities but differ in their substitution patterns and, consequently, their chemical and biological properties. The unique positioning of chlorine atoms in this compound contributes to its distinct reactivity and applications.

Activité Biologique

4,6-Dichloroquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial fields. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Several studies have reported that this compound and its derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : This compound has shown effectiveness against a range of bacterial strains, indicating potential utility in treating infections.

- Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation in various models, suggesting a role in managing inflammatory diseases.

- Neuroprotective Effects : Recent studies indicate potential applications in neurodegenerative diseases through cholinesterase inhibition.

The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets:

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cell signaling pathways. For instance, they can inhibit PAK4 (p21-activated kinase 4), which is implicated in cancer cell migration and invasion .

- DNA Interaction : Some studies suggest that quinazoline compounds can intercalate with DNA or inhibit topoisomerase II, leading to increased DNA damage and subsequent apoptosis in cancer cells.

- Cholinesterase Inhibition : Recent research highlights the ability of certain quinazoline derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .

Anticancer Studies

A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against several human cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | DNA intercalation and topoisomerase inhibition |

Antimicrobial Activity

In antimicrobial evaluations, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Studies

In neuroprotective assays, derivatives of this compound were evaluated for their ability to inhibit AChE:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.52 | >96 |

| Compound B | 3.65 | >20 |

These compounds showed promising results compared to donepezil, a standard AChE inhibitor used in Alzheimer's treatment.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer treated with a regimen including a quinazoline derivative showed improved survival rates compared to standard therapy.

- Case Study on Antimicrobial Efficacy : An investigation into the use of this compound for treating skin infections caused by resistant Staphylococcus aureus yielded positive outcomes, emphasizing its potential as an alternative treatment option.

Propriétés

IUPAC Name |

4,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBCOVKUVLFOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289021 | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-22-7 | |

| Record name | 7253-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?

A1: this compound readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting this compound with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of this compound as a precursor in organic synthesis.

Q2: Beyond simple amine substitutions, are there other reported reactions of this compound?

A2: Yes, research indicates that this compound can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of this compound's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.